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molecular formula C13H7ClN4S B8700656 5-Chloro-6-(m-tolylthio)pyrazine-2,3-dicarbonitrile CAS No. 69148-96-5

5-Chloro-6-(m-tolylthio)pyrazine-2,3-dicarbonitrile

Cat. No. B8700656
M. Wt: 286.74 g/mol
InChI Key: WOKJZSBZWHMBEP-UHFFFAOYSA-N
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Patent
US04113724

Procedure details

Pyridine (2.37 g) was mixed rapidly with a solution of 6.00 g of 2,3-dichloro-5,6-dicyanopyrazine in 240 ml of 1,2-dichloroethane. After 15 minutes the well stirred mixture, protected from moisture, was cooled to -30° and 3.72 g of m-thiocresol was added in one portion. The temperature was maintained at -30° for 0.5 hour and then was allowed to return to ambient over the course of 2 hours. The mixture was then washed with water to remove pyridine hydrochloride, dried over MgSO4, and concentrated on a rotary evaporator to a solid residue. The residue was purified by the technique of dry column chromatography using silica gel adsorbent and 1-chlorobutane as solvent and eluent. The yield of pure product was 6.9 g, mp 117°-119°.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.Cl[C:8]1[C:13]([Cl:14])=[N:12][C:11]([C:15]#[N:16])=[C:10]([C:17]#[N:18])[N:9]=1.[CH3:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([SH:26])[CH:21]=1>ClCCCl>[Cl:14][C:13]1[N:12]=[C:11]([C:15]#[N:16])[C:10]([C:17]#[N:18])=[N:9][C:8]=1[S:26][C:22]1[CH:23]=[CH:24][CH:25]=[C:20]([CH3:19])[CH:21]=1

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=C(N=C1Cl)C#N)C#N
Name
Quantity
240 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
3.72 g
Type
reactant
Smiles
CC1=CC(=CC=C1)S

Conditions

Stirring
Type
CUSTOM
Details
After 15 minutes the well stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -30°
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at -30° for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to ambient over the course of 2 hours
Duration
2 h
WASH
Type
WASH
Details
The mixture was then washed with water
CUSTOM
Type
CUSTOM
Details
to remove pyridine hydrochloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator to a solid residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by the technique of dry column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1N=C(C(=NC1SC1=CC(=CC=C1)C)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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